Preparation of human drug metabolites using fungal peroxygenases

,

Biochemical Pharmacology,

2011,

82(7),

789-796

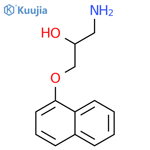

![1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- structure](https://ja.kuujia.com/scimg/cas/81907-82-6x500.png)